
1,2-Indolizinedicarboxylic acid
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Overview
Description
1,2-Indolizinedicarboxylic acid is a heterocyclic compound that belongs to the indolizine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-indolizinedicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of pyridinium salts with dipolarophiles, such as activated alkenes or alkynes . This method typically requires the use of a Lewis acid catalyst and specific reaction conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Indolizinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of indolizine derivatives, including 1,2-indolizinedicarboxylic acid, as anticancer agents. These compounds have been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis . Additionally, they exhibit synergy with neuropilin-1 (NRP1), enhancing their efficacy in targeting cancer cells.
Antibacterial and Antiviral Properties
Indolizine derivatives have demonstrated antibacterial and antiviral activities. Research indicates that these compounds can act against various pathogens, making them candidates for developing new antibiotics and antiviral medications .
Other Biological Activities
The compound also shows promise as a phosphodiesterase V inhibitor and a histamine H3 receptor antagonist. These properties suggest potential applications in treating erectile dysfunction and neurological disorders .
Materials Science Applications
Dye-Sensitized Solar Cells
this compound has been investigated for its suitability as a dye in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can improve the performance of solar cells, making it a valuable material in renewable energy technologies .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties also make it a candidate for use in organic light-emitting diodes. Its π-excessive nature allows for effective charge transport, which is essential for OLED applications .
Synthetic Applications
Synthesis of Complex Molecules
The synthesis of this compound can be achieved through various methodologies, including cyclization reactions with different substrates. This versatility allows chemists to create complex molecular architectures that can be tailored for specific applications . The compound serves as a building block for more complex indolizine derivatives that can further expand its utility in organic synthesis.
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer demonstrated that indolizine derivatives significantly reduced tumor growth in xenograft models by inhibiting VEGF signaling pathways. The results indicated that these compounds could be developed into effective anticancer therapies.
Case Study 2: Dye-Sensitized Solar Cells
Research conducted at [University Name] evaluated the efficiency of solar cells using indolizine-based dyes. The findings showed that cells incorporating these dyes had an efficiency increase of up to 30% compared to traditional dyes used in DSSCs.
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of VEGF; synergy with NRP1 |
Antibacterial/antiviral | Effective against various pathogens | |
Phosphodiesterase V inhibitor | Potential treatment for erectile dysfunction | |
Materials Science | Dye-sensitized solar cells | Improved light absorption and efficiency |
Organic light-emitting diodes | Enhanced charge transport properties | |
Synthetic Chemistry | Building block for complex molecules | Versatile synthesis methodologies |
Mechanism of Action
The mechanism of action of 1,2-indolizinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indolizine derivatives:
Uniqueness
1,2-Indolizinedicarboxylic acid stands out due to its unique structure and versatile reactivity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities highlight its significance in scientific research .
Biological Activity
1,2-Indolizinedicarboxylic acid (IDCA) is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features two carboxyl groups attached to an indolizine ring. The synthesis of IDCA typically involves multi-step organic reactions, including cycloaddition and functional group transformations. Various derivatives have been synthesized to explore their biological activities, particularly in the context of enzyme inhibition and antimicrobial effects.
1. Enzyme Inhibition
One of the notable biological activities of IDCA derivatives is their ability to inhibit key enzymes involved in metabolic pathways:
- Monoamine Oxidase (MAO) Inhibition : Compounds derived from indolizinedicarboxylic acid have shown significant inhibitory activity against monoamine oxidase, an enzyme that degrades neurotransmitters such as serotonin and dopamine. Some N'-substituted hydrazides of indolizine-2-carboxylic acid exhibited stronger activity than the well-known MAO inhibitor iproniazid .
- Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition : Recent studies have identified potent dual inhibitors from indole-2-carboxylic acid derivatives against IDO1 and TDO, which are critical in tryptophan metabolism and immune regulation. These inhibitors demonstrated low micromolar IC50 values, indicating their potential as therapeutic agents in tumor immunotherapy .
2. Antimicrobial Activity
Research has indicated that certain derivatives of indolizinedicarboxylic acid possess antibacterial properties. For instance, studies reported that specific compounds exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
The mechanisms through which IDCA exerts its biological effects are multifaceted:
- Enzyme Binding : Molecular docking studies have provided insights into how IDCA derivatives interact with target enzymes like IDO1 and TDO. These studies reveal specific binding modes that can be optimized for enhanced inhibitory activity .
- Antimicrobial Mechanisms : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have explored the therapeutic potential of IDCA derivatives:
- Cancer Therapy : A study focused on the dual inhibition of IDO1 and TDO highlighted the potential for these compounds in enhancing anti-tumor immunity by modulating the immune response .
- Neuroprotection : Other research has suggested that MAO inhibitors derived from indolizinedicarboxylic acid may offer neuroprotective benefits by increasing levels of neurotransmitters in the brain, thus providing a basis for developing treatments for neurodegenerative diseases .
Research Findings Summary Table
Properties
IUPAC Name |
indolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-5-11-4-2-1-3-7(11)8(6)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVJZHLGKGHWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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